molecular formula C9H8BrFO B8615047 (S)-4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol CAS No. 1458652-57-7

(S)-4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol

Cat. No. B8615047
CAS RN: 1458652-57-7
M. Wt: 231.06 g/mol
InChI Key: NLVVNRITLSLCDP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol is a useful research compound. Its molecular formula is C9H8BrFO and its molecular weight is 231.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1458652-57-7

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

(1S)-4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H8BrFO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8,12H,1,4H2/t8-/m0/s1

InChI Key

NLVVNRITLSLCDP-QMMMGPOBSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2[C@H]1O)F)Br

Canonical SMILES

C1CC2=C(C=CC(=C2C1O)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Reaction under argon atmosphere: to a mixture of 1.69 g (43.7 mmol) of sodium borohydride in 120 ml isopropyl alcohol is added 20.0 g (87.3 mmol) of 4-bromo-7-fluoro-1-indanone portionwise. The reaction mixture is stirred at r.t. for 2 h. The solvent is evaporated. To the residue are added 100 g ice and 200 ml 1N aq. HCl. The mixture is extracted with EtOAc. The combined organic layers are washed with brine, dried and the solvent is evaporated. The residue is chromatographed on silica gel (PE/EtOAc=100/0→70/30) to give the title compound. Yield: 15.4 g; LC (method 4): tR=3.05 min; Mass spectrum (ESI+): m/z=213 [M+H—H2O]+.
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.